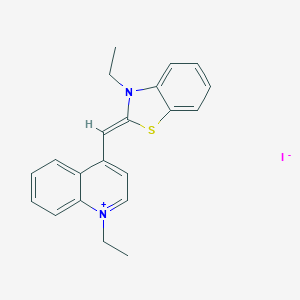

1-Ethyl-4-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)quinolinium iodide

Descripción general

Descripción

The compound 1-Ethyl-4-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)quinolinium iodide is a type of merocyanine dye. Merocyanine dyes are known for their vivid colors and have applications in various fields such as dye-sensitized solar cells, optical data storage, and as bactericidal agents. The specific structure of this compound suggests it may have interesting electronic properties due to the conjugated system present in the merocyanine backbone .

Synthesis Analysis

The synthesis of related merocyanine dyes involves the reaction of 2-methyl quaternary salts with N-substituted phthalimide in the presence of piperidine. This method could potentially be adapted for the synthesis of 1-Ethyl-4-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)quinolinium iodide by choosing appropriate starting materials and reaction conditions. The reaction typically results in the formation of quinolinium iodide merocyanines with various substitutions, which are then confirmed by IR and UV spectral determination .

Molecular Structure Analysis

Although the exact molecular structure of 1-Ethyl-4-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)quinolinium iodide is not provided, related compounds have been characterized using X-ray diffraction studies. These studies often reveal that the coordination geometry around the metal center in similar quinoline-based compounds is distorted square-based pyramidal. Such information is crucial for understanding the electronic properties and potential reactivity of the compound .

Chemical Reactions Analysis

The chemical reactivity of quinolinium compounds can be quite diverse. For instance, N-alkylarylazo quinolinium salts, which share a similar quinolinium core to our compound of interest, react with phosphorus trichloride to yield various products depending on the activation of the N-methylene group. This suggests that the reactivity of 1-Ethyl-4-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)quinolinium iodide could also be influenced by the substituents present on the quinolinium ring, potentially leading to a range of chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of merocyanine dyes like 1-Ethyl-4-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)quinolinium iodide are often determined by their conjugated systems and the presence of ionic groups. These compounds typically exhibit high bactericidal activity against various strains of bacteria, such as E. coli, Staphylococcus aureus, and Staphylococcus albas, indicating their potential use in medical applications. The presence of the iodide ion is likely to contribute to the solubility and stability of the compound in various solvents, which is important for its practical applications .

Aplicaciones Científicas De Investigación

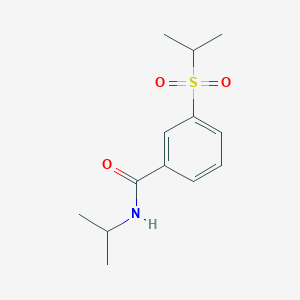

Quinazoline and Benzothiazole Derivatives in Medicinal Chemistry

Quinazoline derivatives are a significant class of compounds with a wide range of biological activities. These activities include antibacterial effects against various pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The stability and structural versatility of quinazolinone nuclei allow for the creation of potential medicinal agents by introducing bioactive moieties. Such modifications enhance the compound's bioavailability and may address the challenge of antibiotic resistance (Tiwary et al., 2016).

Optoelectronic Applications

Quinazoline and pyrimidine derivatives have found applications in optoelectronics, demonstrating the potential of these compounds in fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs. Their incorporation into π-extended conjugated systems has shown significant value for creating novel optoelectronic materials. These materials exhibit properties suitable for use in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, highlighting the versatility of quinazoline derivatives beyond their medicinal utility (Lipunova et al., 2018).

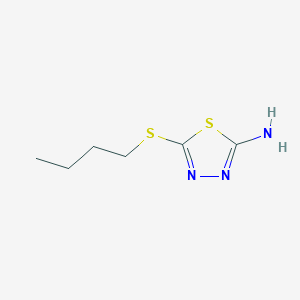

Benzothiazole Derivatives' Pharmacological Activities

Benzothiazole derivatives display a variety of pharmacological activities, including antiviral, antimicrobial, antidiabetic, anti-tumor, anti-inflammatory, and anticancer properties. This diversity in biological activity underlines the significance of the benzothiazole scaffold in medicinal chemistry, offering insights into the therapeutic potential of structurally related compounds (Bhat & Belagali, 2020).

Propiedades

IUPAC Name |

(2Z)-3-ethyl-2-[(1-ethylquinolin-1-ium-4-yl)methylidene]-1,3-benzothiazole;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N2S.HI/c1-3-22-14-13-16(17-9-5-6-10-18(17)22)15-21-23(4-2)19-11-7-8-12-20(19)24-21;/h5-15H,3-4H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVIKCIXFYVKSDD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2SC1=CC3=CC=[N+](C4=CC=CC=C34)CC.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN\1C2=CC=CC=C2S/C1=C\C3=CC=[N+](C4=CC=CC=C34)CC.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21IN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40936096 | |

| Record name | 3-Ethyl-2-[(1-ethylquinolin-4(1H)-ylidene)methyl]-1,3-benzothiazol-3-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40936096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-4-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)quinolinium iodide | |

CAS RN |

15941-82-9 | |

| Record name | Quinolinium, 1-ethyl-4-[(3-ethyl-2(3H)-benzothiazolylidene)methyl]-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15941-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanine dye 7 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015941829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethyl-2-[(1-ethylquinolin-4(1H)-ylidene)methyl]-1,3-benzothiazol-3-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40936096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-4-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]quinolinium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.417 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(7-Methyl-2-phenylpyrazolo[1,5-a]pyridin-3-yl)phenyl ketone](/img/structure/B99196.png)